4-(Ethylsulfanyl)pyrimidine
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Overview
Description
4-(Ethylsulfanyl)pyrimidine is a heterocyclic organic compound with the chemical formula C6H8N2S. It is a derivative of pyrimidine, characterized by the presence of an ethylsulfanyl group at the fourth position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethylsulfanyl)pyrimidine typically involves the nucleophilic substitution of a halopyrimidine with an ethylthiol reagent. One common method is the reaction of 4-chloropyrimidine with ethanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 4-(Ethylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the ethylsulfanyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.
Major Products Formed:
Oxidation: Ethylsulfinylpyrimidine, ethylsulfonylpyrimidine.
Reduction: Dihydro-4-(ethylsulfanyl)pyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-(Ethylsulfanyl)pyrimidine involves its interaction with specific molecular targets within biological systems. The ethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This compound can also interact with nucleic acids, potentially disrupting DNA and RNA synthesis .
Molecular Targets and Pathways:
Proteins and Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Nucleic Acids: Interference with DNA and RNA synthesis, leading to potential anticancer and antiviral effects.
Comparison with Similar Compounds
4-(Ethylsulfanyl)pyrimidine can be compared with other similar compounds to highlight its uniqueness:
4-(Methylsulfanyl)pyrimidine: Similar structure but with a methyl group instead of an ethyl group. Exhibits different reactivity and biological activity.
4-(Phenylsulfanyl)pyrimidine:
2-Aminopyrimidine Derivatives: These compounds have an amino group at the second position, showing different biological activities and applications
Properties
IUPAC Name |
4-ethylsulfanylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-2-9-6-3-4-7-5-8-6/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDXLTRPJKVXLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=NC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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